Resorantel (4′-Bromo-2,6-dihydroxy-benzanilide) is a halogenated salicylanilide primarily recognized for its anthelmintic properties. [] It belongs to a class of compounds extensively studied for their antiparasitic activities in animals. [] While Resorantel demonstrates efficacy against various internal and external parasites, including ticks and mites, its primary application focuses on controlling helminth infections in livestock. []
Resorantel is synthetically produced and is not derived from natural sources. It falls under the category of synthetic anthelmintics and is classified as a sulfonamide derivative. Its chemical structure allows it to interact specifically with the biological systems of parasites, making it a targeted treatment option in veterinary parasitology.
The synthesis of Resorantel typically involves several key steps:
Specific details about the reaction conditions (temperature, solvents, catalysts) can vary based on the synthetic route chosen, but generally, these processes require careful control to optimize yield and minimize by-products.
Resorantel has a complex molecular structure characterized by its benzene ring and sulfonamide functional group. The molecular formula of Resorantel is CHNOS.
The three-dimensional conformation of Resorantel can be analyzed using computational chemistry tools that provide insights into its binding interactions with target enzymes in parasites.
Resorantel undergoes various chemical reactions that are crucial for its activity:
These interactions can be studied through kinetic assays that measure the inhibition rates of target enzymes in the presence of Resorantel.
The mechanism through which Resorantel exerts its anthelmintic effects involves several key processes:
Experimental data from pharmacological studies support these mechanisms, demonstrating significant reductions in parasite viability following exposure to therapeutic concentrations of Resorantel.
Resorantel exhibits several notable physical and chemical properties:
These properties influence its formulation into effective veterinary medicines, ensuring proper dosing and administration routes.
Resorantel's primary application lies in veterinary medicine as an effective treatment for tapeworm infections in livestock. Its use extends to:
Additionally, ongoing research seeks to explore potential applications in other areas such as aquaculture or even human medicine for analogous parasitic infections.
Resorantel belongs to the halogenated salicylanilide class, distinguished by bromine substitution at the anilide ring (position 4′) and hydroxyl groups at positions 2 and 6 of the salicyl ring. This configuration contrasts with analogues:
Table 1: Structural Comparison of Halogenated Salicylanilides
Compound | Salicyl Ring Substitution | Anilide Ring Substitution | Halogen Pattern | |
---|---|---|---|---|
Resorantel | 2,6-diOH | 4′-Br | Monobrominated | |
Niclosamide | 5-NO₂, 2-OH | 2′,5′-diCl | Dichlorinated | |
Rafoxanide | 3,5-diI, 2-OH | 4′-Cl | Diiodinated/Chlorinated | |
Closantel | 3,5-diI, 2-OH | 4′-Cl | Diiodinated/Chlorinated | [10] |
The absence of iodine and the meta-oriented dihydroxy configuration in Resorantel reduce lipid solubility compared to closantel, limiting systemic absorption and enhancing luminal activity against gastrointestinal parasites [10].
Resorantel exhibits high thermal stability (melting point: 229°C) and low aqueous solubility (<1 mg/mL), necessitating formulation enhancements for oral delivery. It demonstrates moderate solubility in dimethyl sulfoxide (DMSO: 55 mg/mL) and organic solvents, facilitating in vitro research applications [2] [8]. The compound’s bioavailability is constrained by poor intestinal permeability and rapid hepatic conjugation, restricting its efficacy to luminal parasites with minimal tissue penetration [3] [8]. Hydroxyl groups enable oxidation to quinone derivatives—a metabolic pathway influencing its antiparasitic activity [8].
Resorantel emerged during the 1960–70s salicylanilide renaissance, driven by the need for flukicides and cestocides with activity against benzimidazole-resistant strains. Synthesized as HOE 296V by Hoechst AG, it was commercialized as "Terenol" for ruminants [8] [10]. Initial screening revealed superior efficacy against avian and ruminant cestodes compared to niclosamide, prompting veterinary adoption. Unlike iodinated analogues (e.g., rafoxanide), Resorantel’s bromination reduced manufacturing costs, facilitating use in resource-limited settings [10]. Its niche application solidified with clinical validation against paramphistomosis—an emerging issue in intensive grazing systems [2].
Resorantel exhibits a narrow spectrum targeting specific helminths:
Table 2: Resorantel’s Parasite Spectrum and Efficacy
Parasite | Genus | Efficacy | Effective Dose (mg/kg) | Host | |
---|---|---|---|---|---|
Moniezia benedeni | Cestode | High | 65 | Sheep/Cattle | |
Thysaniezia giardi | Cestode | High | 65 | Sheep | |
Paramphistomum cervi | Trematode | Moderate | 65–90 | Sheep/Goats | |
Gastrodiscus aegypt. | Trematode | Moderate | 65 | Horses | |
Fasciola hepatica | Trematode | None | - | Ruminants | [2] [10] |
Mechanistically, Resorantel uncouples oxidative phosphorylation in parasite mitochondria, inhibiting ATP synthesis. Its selectivity for cestodes/trematodes over nematodes stems from differential uptake via the tegument [8] [10].
In cattle and sheep, Resorantel is administered orally as a single dose (65 mg/kg) for:
Table 3: Application Scope in Livestock Parasite Control
Disease | Primary Parasites | Clinical Outcome | Epidemiological Role | |
---|---|---|---|---|
Intestinal Cestodiasis | Moniezia spp. | Reduced fecal egg counts by >95% | Decreased pasture contamination | |
Paramphistomosis | Paramphistomum spp. | Resolution of diarrhea, improved weight gain | Control of acute outbreaks in young stock | |
Mixed Trematodiasis | Gastrodiscus aegypticus | Enhanced feed efficiency in horses | Niche use in equine deworming | [2] [10] |
Resorantel’s limited systemic absorption minimizes residues in meat/milk, aligning with food safety regulations. Its targeted spectrum complements broad-spectrum anthelmintics (e.g., macrocyclic lactones), positioning it for integrated parasite management [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7